BHEPN vs. Sorafenib: Direct Head-to-Head Comparison of Cytotoxicity in HepG2 Cells
BHEPN demonstrates a significantly greater cytotoxic effect than the FDA-approved VEGFR-2 inhibitor Sorafenib against the HepG2 hepatocellular carcinoma cell line [1]. The IC50 value for BHEPN is 0.19 ± 0.01 µM, which is an 11.8-fold improvement in potency compared to Sorafenib's IC50 of 2.24 ± 0.06 µM measured in the same assay [1].
| Evidence Dimension | In vitro cytotoxicity against HepG2 cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.19 ± 0.01 µM |
| Comparator Or Baseline | Sorafenib, IC50 = 2.24 ± 0.06 µM |
| Quantified Difference | 11.8-fold lower IC50 (higher potency) |
| Conditions | HepG2 cell line; MTT assay [1] |
Why This Matters
For research programs focused on hepatocellular carcinoma models, BHEPN provides an 11.8-fold more potent cytotoxic tool than Sorafenib, enabling lower working concentrations and potentially reducing off-target effects associated with higher drug doses.
- [1] Eissa IH, Yousef RG, Sami M, et al. Exploring the anticancer properties of a new nicotinamide analogue: Investigations into in silico analysis, antiproliferative effects, selectivity, VEGFR-2 inhibition, apoptosis induction, and migration suppression. Pathol Res Pract. 2023;252:154924. View Source
